Cyclopentyl pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl pentanoate is an organic compound with the molecular formula C10H18O2. It is an ester formed from cyclopentanol and pentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This compound, in particular, is notable for its unique structure, which includes a five-membered cyclopentane ring and a pentanoate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclopentyl pentanoate can be synthesized through the esterification reaction between cyclopentanol and pentanoic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclopentyl pentanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to cyclopentanol and pentanoic acid.
Reduction: Reduction of the ester group can yield cyclopentyl pentanol.
Oxidation: Oxidation reactions can lead to the formation of cyclopentyl pentanoic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Use of reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Use of oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
Hydrolysis: Cyclopentanol and pentanoic acid.
Reduction: Cyclopentyl pentanol.
Oxidation: Cyclopentyl pentanoic acid.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl pentanoate has various applications in scientific research, including:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Wirkmechanismus
Cyclopentyl pentanoate can be compared with other esters such as ethyl acetate, methyl butyrate, and isopropyl butanoate. While all these compounds share the ester functional group, this compound is unique due to its cyclopentane ring structure. This ring structure can influence its physical properties, such as boiling point and solubility, making it distinct from linear or branched esters.
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Commonly used as a solvent in laboratories.
Methyl butyrate: Known for its fruity odor and used in flavorings.
Isopropyl butanoate: Used in fragrances and as a solvent.
Eigenschaften
CAS-Nummer |
5451-99-0 |
---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
cyclopentyl pentanoate |
InChI |
InChI=1S/C10H18O2/c1-2-3-8-10(11)12-9-6-4-5-7-9/h9H,2-8H2,1H3 |
InChI-Schlüssel |
WODFKKJZIWGYCU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)OC1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.